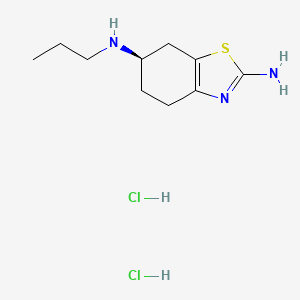

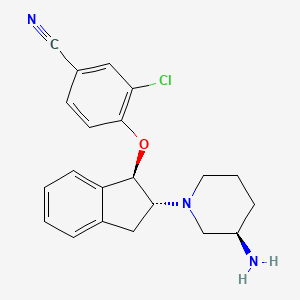

4-(((1R,2R)-2-((R)-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SAR7334 is a novel and potent TRCP6 inhibitor from PCT Int. Appl. (2011), WO 2011107474 A1 20110909.

Scientific Research Applications

Polymorphism Studies : A study by Vogt et al. (2013) investigated polymorphic forms of a related pharmaceutical compound, using spectroscopic and diffractometric techniques to characterize their subtle structural differences (Vogt, Williams, Johnson, & Copley, 2013).

Synthesis Methods : Research by Volovenko et al. (2001) focused on synthesizing structurally related compounds, exploring nucleophilic substitution reactions and their potential as antiischemic drugs (Volovenko, Volovnenko, Tverdokhlebov, & Ryabokon', 2001).

Medical Applications : A study by Abeywardane et al. (2016) explored derivatives of a similar structure for their efficacy in treating dermatological inflammatory conditions, focusing on their role as CCR10 antagonists (Abeywardane et al., 2016).

Structural Analysis : Research by Butov, Burmistrov, and Danilov (2017) investigated the synthesis and properties of related ureas, characterizing their melting points, solubility, and inhibitory activity (Butov, Burmistrov, & Danilov, 2017).

Drug Development : Drapak et al. (2019) conducted studies to develop potential antihypertensive and cardiotropic drugs, employing docking studies and pharmacological testing (Drapak et al., 2019).

Photocycloaddition Studies : Van Wolven, Döpp, and Henkel (2006) explored photocycloaddition reactions of related compounds, synthesizing oxetanes and investigating their yields and diastereomeric mixtures (van Wolven, Döpp, & Henkel, 2006).

ASK1 Inhibitors : Norman (2012) evaluated the use of similar compounds as ASK1 inhibitors for treating inflammation and pain, highlighting their potential utility in various medical indications (Norman, 2012).

PAF-Receptor Antagonists : Benmehdi et al. (2008) synthesized novel 4-aminopiperidines and tested their PAF-receptor antagonist activity, indicating potential therapeutic applications (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008).

Spectroscopic and Structural Studies : Şahin et al. (2014) performed X-ray diffraction and spectroscopic studies on related compounds, analyzing their hydrogen bonding and molecular frameworks (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

CGPR Receptor Inhibitor Synthesis : Cann et al. (2012) developed a synthesis for a CGRP receptor antagonist, discussing the challenges and advantages of different synthesis routes (Cann et al., 2012).

Mechanism of Action

Target of Action

SAR7334, also known as 4-(((1R,2R)-2-(®-3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)oxy)-3-chlorobenzonitrile or CPA-1588, is a potent and specific inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel . TRPC6 is a non-selective receptor-operated cation channel that plays a significant role in various cellular processes, including cell proliferation, migration, and invasion of tumoral cells .

Mode of Action

SAR7334 interacts with the TRPC6 channel, inhibiting TRPC6, TRPC3, and TRPC7-mediated calcium influx into cells . It exhibits no significant activity at TRPC4 and TRPC5 channels . The inhibition of these channels by SAR7334 results in a decrease in intracellular calcium levels, which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by SAR7334 is the calcium signaling pathway. By inhibiting the TRPC6 channel, SAR7334 prevents the influx of calcium ions into the cell . This can lead to a decrease in the activation of various calcium-dependent signaling pathways, including the MAPK/ERK pathway . The inhibition of these pathways can have downstream effects on various cellular processes, including cell proliferation and migration .

Pharmacokinetics

SAR7334 has been found to be orally bioavailable, making it suitable for chronic oral administration . .

Result of Action

The inhibition of the TRPC6 channel by SAR7334 can have various molecular and cellular effects. For instance, it has been found to suppress TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in isolated perfused lungs from mice . Additionally, it has been shown to protect against ozone-induced airway inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SAR7334. For example, oxidative stress can regulate TRPC6-mediated calcium cascade, which leads to the activation of various signaling pathways and inflammation . Therefore, the presence of oxidative stress in the environment can potentially influence the action of SAR7334.

properties

IUPAC Name |

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2/t16-,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKRLNQEXBPQGQ-OZOXKJRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)